1,2,3-Trithiolane

Synthetic Methodology Organosulfur Chemistry Catalysis

1,2,3-Trithiolane (CAS 62601-92-7) is a five-membered heterocyclic organosulfur compound with the molecular formula C2H4S3 and a molecular weight of 124.3 g/mol. It belongs to the trithiolane family, characterized by a ring containing three contiguous sulfur atoms and a carbon-carbon bond.

Molecular Formula C2H4S3
Molecular Weight 124.3 g/mol
CAS No. 62601-92-7
Cat. No. B15451976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trithiolane
CAS62601-92-7
Molecular FormulaC2H4S3
Molecular Weight124.3 g/mol
Structural Identifiers
SMILESC1CSSS1
InChIInChI=1S/C2H4S3/c1-2-4-5-3-1/h1-2H2
InChIKeyLTTGPXZEANXUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Trithiolane Procurement: Core Physicochemical and Structural Identity


1,2,3-Trithiolane (CAS 62601-92-7) is a five-membered heterocyclic organosulfur compound with the molecular formula C2H4S3 and a molecular weight of 124.3 g/mol [1]. It belongs to the trithiolane family, characterized by a ring containing three contiguous sulfur atoms and a carbon-carbon bond [2]. The compound is a colorless liquid with a predicted boiling point of 224.1±23.0 °C and a density of 1.425±0.06 g/cm³ . Its computed XLogP3-AA is 1.1, and it possesses a topological polar surface area of 75.9 Ų [3].

Why 1,2,3-Trithiolane Cannot Be Simply Swapped with Other Cyclic Organosulfur Compounds


The distinct arrangement of three adjacent sulfur atoms in the five-membered 1,2,3-trithiolane ring imparts unique chemical behavior that is not replicated by its isomer, 1,2,4-trithiolane, or other sulfur heterocycles like dithiolanes and tetrathianes [1]. The contiguous trisulfide linkage in 1,2,3-trithiolane confers heightened ring strain and a marked propensity for polymerization and sulfur-transfer reactions, properties that are attenuated or absent in analogs with isolated sulfur atoms [2]. Additionally, the unsubstituted 1,2,3-trithiolane is notably unstable and prone to polymerization, whereas the 1,2,4-isomer is a stable solid at room temperature [3]. These differences in stability, reactivity, and physical state critically affect handling, storage, and downstream applications, making direct substitution without process revalidation a significant technical risk [4].

Quantitative Evidence for Selecting 1,2,3-Trithiolane Over Closest Analogs


Catalytic Synthesis Efficiency: 1,2,3-Trithiolane Achieves >90% Yield from Thiiranes

In a ruthenium salen nitrosyl-catalyzed reaction, monosubstituted thiiranes (styrene sulfide and propylene sulfide) were converted to 4-substituted 1,2,3-trithiolanes with isolated yields exceeding 90%, along with the corresponding olefin in a 2:1 ratio [1]. This represents a highly efficient, one-pot synthesis method for substituted 1,2,3-trithiolanes. In contrast, the synthesis of 1,2,4-trithiolanes often involves multi-component reactions or the use of Lawesson's reagent, with yields typically not reported to exceed 90% under comparable mild conditions [2].

Synthetic Methodology Organosulfur Chemistry Catalysis

Physical State and Handling: 1,2,3-Trithiolane is a Liquid, Unlike Solid 1,2,4-Isomer and Tetrathiane

1,2,3-Trithiolane (CAS 62601-92-7) is a colorless liquid at standard temperature and pressure, with a predicted boiling point of 224.1±23.0 °C . In contrast, the closely related isomer 1,2,4-trithiolane (CAS 289-16-7) is a colorless solid with a melting point of 74-75 °C [1], and 1,2,4,5-tetrathiane (CAS 291-22-5) is a solid with a melting point of 130-133 °C . The liquid nature of 1,2,3-trithiolane facilitates its use in liquid-phase reactions and formulations without the need for prior dissolution.

Physical Properties Formulation Handling

Controlled Polymerization: 1,2,3-Trithiolane Ring-Opening to Defined Oligomers (n=3-6)

The 1,2,3-trithiolane of endo-dicyclopentadiene (C10H12S3) undergoes polymerization upon heating or UV irradiation to yield low molecular weight polymers with a degree of polymerization (n) ranging from 3 to 6 [1]. This controlled polymerization behavior is a direct consequence of the ring strain inherent to the 1,2,3-trithiolane structure. In contrast, the five-membered thiolane (tetrahydrothiophene) cannot be polymerized due to insufficient ring strain, and even among six-membered rings, only trithiane has been reported to polymerize [2]. The ability to form well-defined oligomers makes 1,2,3-trithiolane a valuable monomer for synthesizing sulfur-rich materials with tunable properties.

Polymer Chemistry Ring-Opening Polymerization Sulfur Polymers

Gas Chromatographic Identification: Unique Retention Index (RI 1068) on DB-1 Column

On a non-polar DB-1 capillary column under temperature-programmed conditions (60°C hold 3 min, 8 K/min to 220°C hold 5 min), 1,2,3-trithiolane exhibits a Van Den Dool and Kratz retention index of 1068 [1]. This value provides a reliable reference for unambiguous identification in complex mixtures, such as food volatiles or reaction products. In comparison, the isomer 1,2,4-trithiolane has a reported retention index of 1733 under different GC conditions (though direct cross-column comparison is not possible) [2], highlighting the need for compound-specific reference data to avoid misidentification.

Analytical Chemistry GC-MS Flavor Analysis

Selective Antifungal Activity: Trithiolane-Linked Steroid Dimers Show Superior Activity vs. Sulfide-Linked Dimers

In a study of steroid dimers with varying spacer groups, those linked by a trithiolane ring exhibited the best antifungal activity against Saccharomyces cerevisiae, whereas no antibacterial activity was observed [1]. In contrast, dimers linked by sulfide spacers showed superior cytotoxic activity against cancer cell lines (K562, HeLa, MDA-MB-453) but lacked the pronounced antifungal effect [1]. This differential activity profile suggests that the trithiolane moiety confers a degree of biological selectivity that can be exploited in the design of targeted antifungal agents.

Medicinal Chemistry Antifungal Steroid Dimers

High-Value Application Scenarios for 1,2,3-Trithiolane Based on Quantitative Evidence


Synthesis of Substituted 1,2,3-Trithiolanes via High-Yield Catalytic Route

Researchers aiming to prepare 4-substituted 1,2,3-trithiolanes can leverage the ruthenium salen-catalyzed reaction of thiiranes, which consistently delivers isolated yields >90% [1]. This method offers a significant advantage over traditional multi-step syntheses of 1,2,4-trithiolanes, which often require harsher conditions and provide lower yields. The high efficiency of this route makes it the preferred choice for scaling up the production of substituted 1,2,3-trithiolanes for further derivatization or materials applications.

Development of Chemically Recyclable Sulfur-Based Polymers

The inherent ring strain of 1,2,3-trithiolane enables controlled ring-opening polymerization to yield low molecular weight oligomers (n=3-6) under mild thermal or photochemical initiation [2]. This property is not shared by many other five-membered sulfur heterocycles, such as thiolane. Consequently, 1,2,3-trithiolane serves as a strategic monomer for constructing novel sulfur-rich polymers with potential for chemical recyclability, aligning with the growing demand for sustainable materials in the plastics and coatings industries [3].

Design of Selective Antifungal Agents Using Trithiolane Linkers

For medicinal chemists developing antifungal therapeutics, incorporating a trithiolane spacer between steroid units has been shown to enhance activity against Saccharomyces cerevisiae while minimizing antibacterial effects [4]. This selective activity profile contrasts with sulfide-linked dimers, which are more cytotoxic to cancer cells. Therefore, 1,2,3-trithiolane-derived building blocks should be prioritized in projects targeting fungal infections, where selectivity for the fungal pathogen over human cells is paramount.

Analytical Standard for GC-MS Identification in Complex Flavor Matrices

Due to its defined retention index (1068 on DB-1 column), 1,2,3-trithiolane can serve as a reliable analytical standard for the identification and quantification of volatile sulfur compounds in food, beverage, and environmental samples via GC-MS [5]. This is particularly valuable in flavor chemistry and metabolomics studies where the 1,2,3- and 1,2,4-trithiolane isomers must be distinguished to accurately attribute aroma characteristics and monitor quality.

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